The Discovery and Synthesis of CPTH2 Hydrochloride: An In-depth Technical Guide
The Discovery and Synthesis of CPTH2 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPTH2 hydrochloride, a potent inhibitor of histone acetyltransferases (HATs), has emerged as a significant molecule in the fields of oncology and molecular biology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CPTH2 hydrochloride. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action.
Introduction
Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression through the acetylation of histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling, and its dysregulation is implicated in various diseases, including cancer. CPTH2 (Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone) has been identified as a selective inhibitor of the Gcn5 (General control non-derepressible 5) HAT, and it also exhibits inhibitory activity against p300, another important HAT.[1][2] Its ability to induce apoptosis and reduce the invasive potential of cancer cells has positioned it as a promising candidate for further therapeutic development.[2] This document details the scientific journey of CPTH2 hydrochloride, from its synthesis to its cellular effects.
Discovery of CPTH2
CPTH2 was identified through a phenotypic screening of newly synthesized thiazole derivatives in the budding yeast Saccharomyces cerevisiae.[1] The screening was designed to identify compounds that induced growth inhibition in yeast strains with deleted genes for known histone acetyltransferases. A notable inhibitory effect on the growth of a gcn5Δ strain led to the selection of CPTH2.[1] This discovery highlighted a specific chemical-genetic interaction between CPTH2 and the Gcn5p-dependent functional network.[1]
Synthesis of CPTH2 Hydrochloride
The synthesis of CPTH2 hydrochloride is a multi-step process. A representative synthetic scheme is outlined below, based on established methods for the synthesis of similar 2-hydrazinyl-thiazole derivatives.[3][4]
Synthesis Workflow
Caption: A representative workflow for the synthesis of CPTH2 hydrochloride.
Experimental Protocol for Synthesis
Step 1: Synthesis of Cyclopentylidenethiosemicarbazone
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To a solution of thiosemicarbazide (10 mmol) in ethanol (50 mL), add a catalytic amount of glacial acetic acid (0.1 mL).
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To this mixture, add cyclopentanone (10 mmol) dropwise with stirring.
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield cyclopentylidenethiosemicarbazone.
Step 2: Synthesis of 2-(2-cyclopentylidenehydrazinyl)-4-(4-chlorophenyl)thiazole (CPTH2 Free Base)
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Dissolve cyclopentylidenethiosemicarbazone (10 mmol) in ethanol (50 mL).
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To this solution, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (10 mmol).
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Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[3]
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After cooling, the precipitate formed is filtered.
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The solid is washed with ethanol and dried to yield the crude CPTH2 free base.
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The crude product may be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of CPTH2 Hydrochloride
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Dissolve the purified CPTH2 free base (5 mmol) in anhydrous diethyl ether (50 mL).
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Cool the solution in an ice bath.
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Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with constant stirring.[5]
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The hydrochloride salt will precipitate out of the solution.
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Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain CPTH2 hydrochloride.
Biological Activity and Mechanism of Action
CPTH2 hydrochloride exhibits a range of biological activities, primarily stemming from its inhibition of HAT enzymes.
Inhibition of Histone Acetyltransferases
CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[2] It also shows inhibitory effects on p300.[2] This inhibition is believed to occur through a substrate-competitive mechanism.
Signaling Pathways
The inhibitory action of CPTH2 on Gcn5 and p300 disrupts downstream signaling pathways that are critical for cell survival and proliferation.
Caption: The inhibitory effect of CPTH2 on Gcn5 and p300 signaling pathways.
Cellular Effects
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Anti-proliferative Activity: CPTH2 has been shown to decrease cell proliferation in a time-dependent manner.[2]
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Induction of Apoptosis: Treatment with CPTH2 leads to a significant increase in the apoptotic cell population.[2]
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Inhibition of Cell Invasion and Migration: CPTH2 is capable of counteracting the invasion and migration of cancer cells in culture.[2]
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Antifungal Activity: CPTH2 has demonstrated potent antifungal activity, particularly against Candida species.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activity of CPTH2.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Gcn5p) | 0.8 mM | In vitro HAT assay | [1] |
| Effective Concentration (Cell Proliferation) | 100 µM | ccRCC-786-O cells | [2] |
| Effective Concentration (Apoptosis) | 100 µM | ccRCC-786-O cells | [2] |
| Effective Concentration (Invasion/Migration) | 100 µM | ccRCC-786-O cells | [2] |
| Effective Concentration (Histone H3 Acetylation in yeast) | 0.6, 0.8 mM | S. cerevisiae | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific cell lines or experimental conditions.
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is adapted from general radioisotope-based HAT assays.
Caption: A typical workflow for an in vitro HAT assay.
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Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), histone H3 peptide (substrate), and [3H]-acetyl-CoA.
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Enzyme Addition: Add recombinant Gcn5 or p300 enzyme to the reaction mixture.
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Inhibitor Treatment: Add varying concentrations of CPTH2 hydrochloride (dissolved in a suitable solvent like DMSO) or the vehicle control to the reaction tubes.
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Incubation: Incubate the reaction at 30°C for 30-60 minutes.
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Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper to stop the reaction.
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Washing: Wash the filter papers multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.
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Detection: Place the dried filter papers in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of HAT inhibition for each CPTH2 concentration relative to the vehicle control and determine the IC50 value.
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of CPTH2 hydrochloride for the desired time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.
Apoptosis (Annexin V/Propidium Iodide) Assay
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Cell Treatment: Treat cells with CPTH2 hydrochloride (e.g., 100 µM) for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Invasion (Transwell) Assay
-
Chamber Preparation: Use Transwell inserts with a Matrigel-coated membrane for the invasion assay.
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Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.
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Chemoattractant and Treatment: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber. Add CPTH2 hydrochloride to both the upper and lower chambers.
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Incubation: Incubate for 24-48 hours to allow for cell invasion.
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Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
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Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.
-
Data Analysis: Compare the number of invading cells in the CPTH2-treated group to the control group.
Conclusion
CPTH2 hydrochloride is a valuable tool for studying the roles of Gcn5 and p300 in cellular processes and represents a promising scaffold for the development of novel anti-cancer and antifungal agents. This technical guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this potent HAT inhibitor in their studies. The detailed protocols and compiled data herein should facilitate further investigation into the therapeutic potential of CPTH2 and its derivatives. the therapeutic potential of CPTH2 and its derivatives.
References
- 1. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 6. A Histone Acetyltransferase Inhibitor with Antifungal Activity against CTG clade Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
